4-(ブロモメチル)-2-メトキシ-1-メチルベンゼン

概要

説明

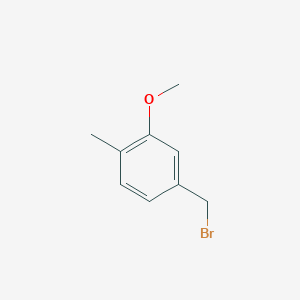

4-(Bromomethyl)-2-methoxy-1-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and a methoxy group is attached to the benzene ring

科学的研究の応用

4-(Bromomethyl)-2-methoxy-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for labeling or probing biological systems.

Medicine: Potential use in the development of new drugs or as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

作用機序

Target of Action

The compound 4-(bromomethyl)-2-methoxy-1-methylbenzene, also known as 3-Methoxy-4-methylbenzyl bromide, is primarily used in the field of organic synthesis . It serves as a reagent in various chemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 4-(bromomethyl)-2-methoxy-1-methylbenzene interacts with its targets through a series of steps . The process begins with the oxidative addition where palladium donates electrons to form a new Pd–C bond . This is followed by transmetalation, where the organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 4-(bromomethyl)-2-methoxy-1-methylbenzene is involved, is a key biochemical pathway in organic synthesis . This pathway enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects of this pathway include the production of a wide range of organoboron reagents, which have been tailored for application under specific conditions .

Result of Action

The primary result of the action of 4-(bromomethyl)-2-methoxy-1-methylbenzene is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organoboron reagents, contributing to the production of a wide range of organic compounds .

生化学分析

Biochemical Properties

It is known that bromomethyl groups can act as alkylating agents, potentially interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 4-(bromomethyl)-2-methoxy-1-methylbenzene are currently unknown. Given its potential as an alkylating agent, it could influence cell function by modifying proteins or other biomolecules. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an alkylating agent, it could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . More detailed studies are required to understand its exact mechanism of action.

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could influence its localization or accumulation

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-2-methoxy-1-methylbenzene typically involves the bromination of 2-methoxy-1-methylbenzene (also known as o-anisole). One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-(bromomethyl)-2-methoxy-1-methylbenzene may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of bromine and a suitable catalyst under controlled temperature and pressure conditions can also be employed for large-scale production.

化学反応の分析

Types of Reactions

4-(Bromomethyl)-2-methoxy-1-methylbenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding methyl derivative.

類似化合物との比較

Similar Compounds

4-(Bromomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methoxy group.

4-(Bromomethyl)-2,6-dimethoxy-1-methylbenzene: Similar structure with additional methoxy groups.

4-(Chloromethyl)-2-methoxy-1-methylbenzene: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

4-(Bromomethyl)-2-methoxy-1-methylbenzene is unique due to the presence of both a bromomethyl and a methoxy group on the benzene ring, which imparts specific reactivity and properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

生物活性

4-(Bromomethyl)-2-methoxy-1-methylbenzene, also known as 4-bromo-2-methoxy-1-methylbenzene, is an aromatic compound characterized by the presence of a bromine atom and methoxy groups attached to a methyl-substituted benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activity. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C9H11BrO2

- Molecular Weight : 215.09 g/mol

- Structure : The compound features a bromomethyl group, which is a good leaving group, and methoxy groups that can influence its reactivity and biological interactions.

The biological activity of 4-(bromomethyl)-2-methoxy-1-methylbenzene is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, crucial for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs, necessitating further investigation into its safety and efficacy profiles.

- Receptor Binding : The bromine atom and methoxy groups can participate in molecular interactions that influence receptor binding and signal transduction pathways.

Biological Activities

The compound has shown promise in several biological assays:

Cytotoxicity

Studies have explored the cytotoxic effects of brominated compounds on various cancer cell lines. For example, brominated methoxybenzenes have been evaluated for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Case Studies and Research Findings

Several studies have investigated the biological implications of related compounds:

Synthetic Routes and Applications

The synthesis of 4-(bromomethyl)-2-methoxy-1-methylbenzene typically involves bromination reactions under controlled conditions. Its applications span across:

- Pharmaceuticals : As a precursor in drug synthesis due to its biological activity.

- Chemical Research : Used as a building block for developing more complex organic molecules.

特性

IUPAC Name |

4-(bromomethyl)-2-methoxy-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMQOZDFTLOMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。